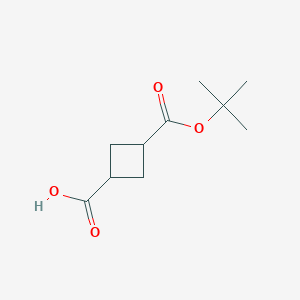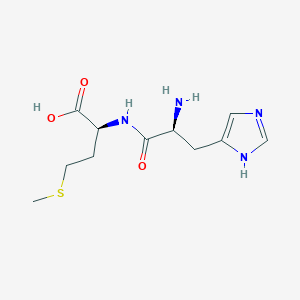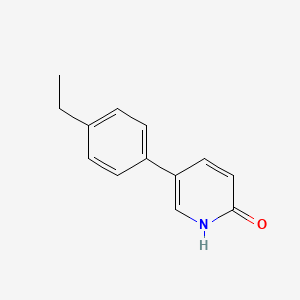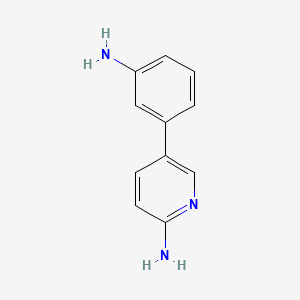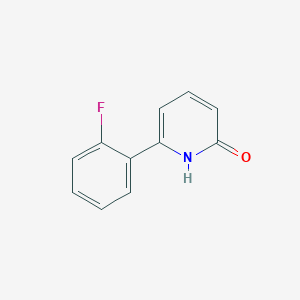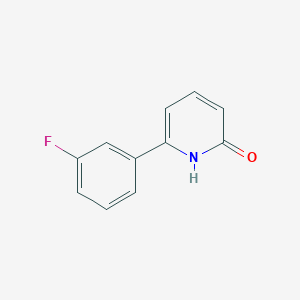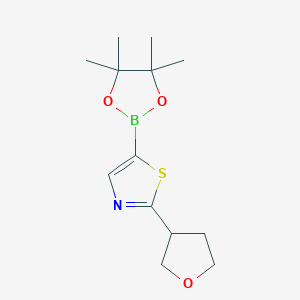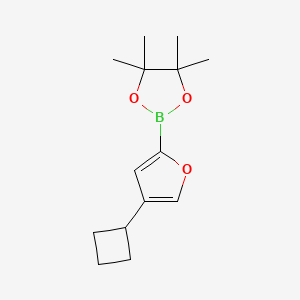
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester is a boronic acid derivative that has gained considerable attention in the scientific community due to its unique and versatile properties. This compound contains a boronic acid group which allows it to undergo a range of interesting and useful chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The general synthetic route involves the reaction of 2-(2-Fluorophenyl)thiazole with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can undergo reduction reactions to form various reduced products.
Substitution: The boronic acid group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can lead to the formation of boronic acid derivatives, while reduction can yield various reduced products .
Applications De Recherche Scientifique
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon–carbon bonds through Suzuki–Miyaura coupling reactions.
Biology: Employed in the development of biologically active molecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester involves its ability to undergo various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine-5-boronic acid pinacol ester: Another boronic acid derivative with similar properties and applications.
Phenylboronic acid pinacol ester: A widely used boronic acid derivative in organic synthesis.
Uniqueness
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both the fluorophenyl and thiazole groups, which impart distinct chemical and physical properties. This makes it a versatile compound with a wide range of applications in various fields.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-18-13(21-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJEYIHGCOJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
